molecular formula C11H13F2NO2 B1456187 Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate CAS No. 1183882-14-5

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

Cat. No.: B1456187
CAS No.: 1183882-14-5
M. Wt: 229.22 g/mol
InChI Key: FPWSOJDLKHXLKX-UHFFFAOYSA-N
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Description

“Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate” is a chemical compound with the molecular formula C11H13F2NO2 . It is a versatile compound that has potential applications in scientific research, including drug synthesis and catalyst development.


Molecular Structure Analysis

“this compound” contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 secondary amine .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Reactions with Nucleophiles: Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, related to the compound of interest, react with nucleophiles to form various acyclic and heterocyclic derivatives, highlighting the versatility of these compounds in synthetic chemistry (Sokolov & Aksinenko, 2010).
  • Stereoselective Synthesis: An efficient stereoselective synthesis method for Methyl (S)-3-amino-3-(3-pyridyl)propanoate demonstrates its significance as a starting material in the synthesis of potent pharmacological agents (Zhong et al., 1999).
  • Polymorphism and Hydrogen Bonding: The study of amino alcohol salts with quinaldinate, which relates to the reactivity and structural versatility of similar amino propanoate compounds, shows the importance of hydrogen bonding and polymorphism in determining the properties of these materials (Podjed & Modec, 2022).
  • Nonlinear Optical Applications: The growth of large single crystals of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate for nonlinear optical applications highlights the potential of similar compounds in developing high-performance optical devices (Zhang, Batra, & Lal, 1994).

Material Science and Engineering

  • Light Stabilizers: The synthesis of dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate as a polymeric hindered amines light stabilizer exemplifies the application of such compounds in enhancing the durability and stability of materials exposed to UV light (Deng Yi, 2008).
  • Corrosion Inhibitors: Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and related derivatives have been studied for their effectiveness as corrosion inhibitors, showing how these compounds can protect metals in aggressive environments (Missoum et al., 2013).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ODC and prolonged effects on cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit ODC without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of ODC, beyond which additional increases in dosage do not significantly enhance the effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to polyamine synthesis and degradation. This compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting ODC, this compound can alter the balance of polyamines and their precursors, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can affect its activity and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Properties

IUPAC Name

methyl 3-[(2,3-difluorophenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-16-10(15)5-6-14-7-8-3-2-4-9(12)11(8)13/h2-4,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWSOJDLKHXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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